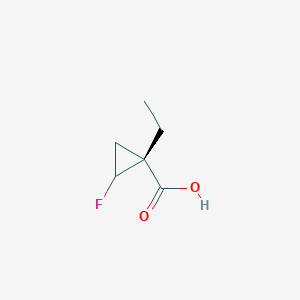![molecular formula C12H13F4NO B1416049 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine CAS No. 2228295-04-1](/img/structure/B1416049.png)
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine
Vue d'ensemble
Description
“3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine” is a chemical compound that belongs to the class of organofluorine compounds . It is used in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation .
Molecular Structure Analysis
The molecular structure of “3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine” is represented by the linear formula: C12H13O1N1F4 . The InChI key for this compound is MZWOMXSULCORSM-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-Fluoro- and trifluoromethylthio-piperidines, similar to 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine, are pivotal in discovery chemistry due to their role as building blocks. A study by García-Vázquez et al. (2021) introduced an efficient method to synthesize analogs of these compounds, featuring high diastereocontrol and allowing for chemoselective derivatization. This process is critical for developing compounds with complex molecular architectures, essential in pharmaceuticals and materials science (García-Vázquez et al., 2021).
Molecular Structure Analysis
Li et al. (2005) focused on the structural analysis of trifluoromethyl-substituted compounds, including those related to 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine. Their work detailed the dihedral angles and interatomic distances, providing insights into the molecular conformations that are valuable for understanding the chemical behavior and reactivity of such fluorinated compounds (Li et al., 2005).
Synthesis of Neuroleptic Agents
In pharmaceutical synthesis, compounds like 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine serve as intermediates. For example, Botteghi et al. (2001) described the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which involve key intermediates with structural similarities to 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine. These agents are part of a broader class of pharmaceuticals used for treating psychiatric disorders, highlighting the compound's significance in medicinal chemistry (Botteghi et al., 2001).
Intermolecular Interactions and Molecular Packing
Shukla et al. (2017) synthesized biologically active derivatives of 1,2,4-triazoles, closely related to 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine, and analyzed their crystal structures. The study revealed various intermolecular interactions crucial for molecular packing, offering a deeper understanding of how such compounds interact in solid states and their potential implications in drug design and materials science (Shukla et al., 2017).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Propriétés
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO/c13-8-3-4-11(10(6-8)12(14,15)16)18-9-2-1-5-17-7-9/h3-4,6,9,17H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIMFRJLUHOBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)

![4-(4-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415974.png)





![4-(5-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415982.png)
![4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415983.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1415984.png)
![4-(3-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415986.png)
